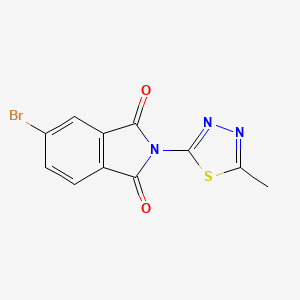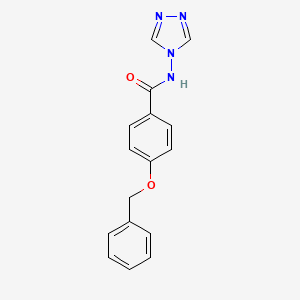![molecular formula C17H15BrN2O2 B4404081 2-(4-bromophenyl)-5-[(3,4-dimethylphenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B4404081.png)
2-(4-bromophenyl)-5-[(3,4-dimethylphenoxy)methyl]-1,3,4-oxadiazole
Descripción general
Descripción
2-(4-bromophenyl)-5-[(3,4-dimethylphenoxy)methyl]-1,3,4-oxadiazole is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and environmental science. This compound belongs to the class of oxadiazoles, which have been extensively studied for their diverse biological activities and therapeutic potential.
Mecanismo De Acción
The mechanism of action of 2-(4-bromophenyl)-5-[(3,4-dimethylphenoxy)methyl]-1,3,4-oxadiazole is not fully understood. However, studies have suggested that it exerts its biological activity through various pathways, including inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, thereby reducing inflammation and oxidative stress.
Biochemical and Physiological Effects:
Studies have demonstrated that this compound has various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation and oxidative stress, and exhibit anti-microbial and anti-oxidant properties. Additionally, this compound has been shown to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for further development as an anti-cancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(4-bromophenyl)-5-[(3,4-dimethylphenoxy)methyl]-1,3,4-oxadiazole in lab experiments is its diverse biological activities and potential applications in various fields. Additionally, this compound has been shown to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for further development as an anti-cancer agent. However, one of the limitations of using this compound in lab experiments is its relatively complex synthesis method, which may limit its availability and accessibility for researchers.
Direcciones Futuras
There are several future directions for the research and development of 2-(4-bromophenyl)-5-[(3,4-dimethylphenoxy)methyl]-1,3,4-oxadiazole. One potential direction is the further investigation of its anti-cancer properties and potential as a chemotherapeutic agent. Additionally, this compound could be further explored for its anti-inflammatory, anti-microbial, and anti-oxidant properties. In the field of material science, this compound could be used as a building block for the synthesis of novel materials with unique properties. Finally, this compound could be further studied for its potential applications in environmental science, particularly as a fluorescent probe for the detection of heavy metal ions.
In conclusion, this compound is a compound with diverse biological activities and potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of this compound could lead to the discovery of novel therapeutic agents, materials, and environmental probes.
Aplicaciones Científicas De Investigación
2-(4-bromophenyl)-5-[(3,4-dimethylphenoxy)methyl]-1,3,4-oxadiazole has been extensively studied for its potential applications in medicinal chemistry. It has shown promising results as an anti-cancer agent, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. Additionally, this compound has also been investigated for its anti-inflammatory, anti-microbial, and anti-oxidant properties. In the field of material science, this compound has been used as a building block for the synthesis of various polymers and materials with unique properties. In environmental science, this compound has been studied for its potential applications as a fluorescent probe for the detection of heavy metal ions.
Propiedades
IUPAC Name |
2-(4-bromophenyl)-5-[(3,4-dimethylphenoxy)methyl]-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O2/c1-11-3-8-15(9-12(11)2)21-10-16-19-20-17(22-16)13-4-6-14(18)7-5-13/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQUHATULTOJXGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2=NN=C(O2)C3=CC=C(C=C3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]phenyl propionate](/img/structure/B4404007.png)

![1-methyl-4-(2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}ethyl)piperazine hydrochloride](/img/structure/B4404027.png)
![1-[4-(2-bromo-4-chloro-6-methylphenoxy)butyl]-1H-imidazole hydrochloride](/img/structure/B4404035.png)

![3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl acetate](/img/structure/B4404050.png)

![3-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl acetate](/img/structure/B4404068.png)
![1-{4-[3-(1-piperidinyl)propoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4404077.png)
![2,2-dimethyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B4404080.png)
![4-[2-(1-piperidinyl)ethoxy]benzonitrile hydrochloride](/img/structure/B4404082.png)
![2-[4-(2,6-dimethylmorpholin-4-yl)butoxy]benzaldehyde hydrochloride](/img/structure/B4404088.png)
![N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B4404095.png)
![2-{[4-isopropyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B4404098.png)